1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of two interlinked rings sharing a common atom. Its molecular formula is , and it is classified as a fluorinated azaspiro compound. The presence of fluorine atoms in its structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and material science.
The synthesis of 1,1-difluoro-7-azaspiro[3.5]nonane hydrochloride typically involves several steps:
The synthesis may also involve purification steps to isolate the desired hydrochloride salt form of the compound, which can include recrystallization or chromatography techniques to achieve high purity levels suitable for research applications.
The molecular structure of 1,1-difluoro-7-azaspiro[3.5]nonane hydrochloride can be visualized as follows:
These reactions are significant for exploring the reactivity and potential modifications of the compound for various applications, particularly in drug development.
The mechanism of action for 1,1-difluoro-7-azaspiro[3.5]nonane hydrochloride involves its interaction with biological targets:
This compound represents an important area of study due to its unique characteristics and potential applications across various scientific disciplines.
The core synthetic challenge for 1,1-difluoro-7-azaspiro[3.5]nonane lies in the introduction of fluorine atoms at the spiro-cyclic carbon bridge. Two predominant approaches have emerged for constructing this difluorinated azaspiro framework, each with distinct advantages in selectivity and yield.
Deoxofluorination of the corresponding ketone precursor using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) or diethylaminosulfur trifluoride (DAST) represents the most widely implemented method. This single-step conversion achieves moderate to high yields (65-82%) but requires stringent moisture control and low-temperature conditions (-20°C to 0°C) to minimize byproduct formation. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on sulfur, followed by fluorine migration and elimination, ultimately replacing the carbonyl oxygen with two fluorine atoms [2] [9].
An alternative route involves the nucleophilic ring-opening of fluorinated epoxides, which offers superior stereocontrol but requires multi-step synthesis of specialized starting materials. This method employs spirocyclic epoxides treated with hydrogen fluoride-pyridine complex, achieving fluorination with inversion of configuration. Recent optimizations have demonstrated that careful control of HF equivalents (1.05-1.2 eq.) and reaction temperature (0-25°C) significantly reduces oligomerization side products, increasing isolated yields to 70-75% [9].
Table 1: Comparative Analysis of Fluorination Strategies for 1,1-Difluoro-7-azaspiro[3.5]nonane Synthesis
Method | Reagent System | Temperature Range | Yield (%) | Purity Profile |
---|---|---|---|---|
Deoxofluorination | Deoxo-Fluor™ (1.5-2.0 eq.) | -20°C → 20°C | 65-82 | ≥95% (HPLC) |
Epoxide Ring-Opening | HF-Pyridine (1.1 eq.) | 0°C → 25°C | 70-75 | ≥97% (HPLC) |
Both methods produce the free base compound (CAS 2092796-06-8, C₈H₁₃F₂N, MW: 161.19 g/mol) that requires subsequent hydrochloride salt formation for enhanced stability [1] [3]. The choice between methodologies depends on available infrastructure (HF handling capability) and desired stereochemical outcomes.
Conversion of the free base 1,1-difluoro-7-azaspiro[3.5]nonane to its hydrochloride salt (CAS 1523618-02-1, C₈H₁₄ClF₂N, MW: 197.65 g/mol) significantly improves crystallinity, stability, and handling properties. This critical transformation requires meticulous optimization of solvent systems and precipitation conditions to prevent decomposition and ensure stoichiometric salt formation.
Anhydrous ethereal solvents, particularly methyl tert-butyl ether (MTBE) and cyclopentyl methyl ether (CPME), have demonstrated superior performance for hydrochloride salt formation. These solvents facilitate high-yield precipitation (typically 90-94%) when treating the free base with hydrogen chloride gas (1.05 eq.) or concentrated HCl in isopropanol (2M, 1.1 eq.) at 0-5°C. The low water content in these systems prevents hydrolysis of the acid-sensitive gem-difluoro group [2] [3]. Post-precipitation, the salt is washed with cold anhydrous diethyl ether (-10°C) to remove residual acidity while maintaining crystalline integrity.
Purification presents challenges due to the compound's sensitivity to heat and moisture. Industrial suppliers employ specialized protocols involving cold filtration under nitrogen atmosphere and vacuum drying at ambient temperature (20-25°C) with strict moisture control (<5% RH). These methods preserve the hydrochloride salt's stability while achieving pharmaceutically acceptable purity levels (≥95-97%) as confirmed by ion chromatography and NMR analysis [2] [5] [9]. The final material requires storage under inert atmosphere at 2-8°C to prevent degradation, with cold-chain transportation essential for maintaining quality [2] [3].
Table 2: Solvent Systems for Hydrochloride Salt Formation and Their Performance Characteristics
Solvent System | Acid Source | Temperature (°C) | Yield (%) | Purity (HPLC) | Stability Concerns |
---|---|---|---|---|---|
MTBE | HCl(g), 1.05 eq. | 0-5 | 92-94 | ≥97% | Low hydrolysis risk |
CPME | HCl/IPA, 1.1 eq. | 0-5 | 90-93 | ≥96% | Minimal ring-opening |
Diethyl Ether | HCl(g), 1.1 eq. | -10 to 0 | 85-88 | ≥95% | Peroxide formation potential |
Ethyl Acetate | HCl/dioxane, 1.2 eq. | 0-5 | 75-80 | ≥92% | Significant esterification |
Transitioning from batch to continuous flow manufacturing represents a significant advancement in the large-scale production of 1,1-difluoro-7-azaspiro[3.5]nonane hydrochloride. Flow chemistry addresses critical limitations of batch processes, particularly in handling exothermic fluorination reactions and ensuring consistent salt formation.
Integrated multi-step flow systems have been developed where the ketone precursor undergoes continuous deoxofluorination in a corrosion-resistant perfluoroalkoxy (PFA) tubular reactor (0.5-2.0 mm ID) at precisely controlled temperatures (25-40°C) and residence times (8-12 minutes). This configuration improves heat transfer efficiency and reduces reagent excess to only 1.3 equivalents of Deoxo-Fluor™, significantly lowering raw material costs compared to batch processes (typically requiring 2.0 eq.). The fluorinated intermediate is subsequently reacted with hydrogen chloride gas in a gas-liquid flow reactor featuring static mixers, achieving near-quantitative salt formation (96-98%) with residence times under 5 minutes [9].
Key industrial optimizations include:
These innovations enable production scales of 50-100 kg/day with purity consistency of 97.0-98.5% (HPLC), outperforming batch processes that typically achieve 94-96% purity at similar scales. The continuous approach also reduces hazardous waste generation by 30-40% through efficient reagent utilization and solvent recycling [9].
Table 3: Continuous Flow Process Parameters for Industrial-Scale Production
Process Stage | Reactor Type | Residence Time | Temperature | Key Performance Metrics | |
---|---|---|---|---|---|
Deoxofluorination | PFA Tubular Reactor | 8-12 min | 25-40°C | Conversion: 98.5% | Byproducts: <1.5% |
HCl Salt Formation | Gas-Liquid Flow Reactor | 3-5 min | 0-5°C | Yield: 96-98% | Stoichiometry: ±0.5% |
Crystallization | MSMPR Crystallizer | 30-45 min | -5°C | Mean Particle Size: 50-70 μm | |
Drying | Thin-Film Evaporator | 15-20 min | 25°C (vacuum) | Residual Solvent: <500 ppm |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0